N-(2-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N2-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of 2-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. This method involves using dry toluene as a solvent and heating the reaction mixture under microwave conditions at 140°C .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N2-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
N~2~-(2-ACETYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the acetyl group, which enhances its biological activity and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O2/c1-9(20)10-5-2-3-6-11(10)16-13(21)12-17-14-15-7-4-8-19(14)18-12/h2-8H,1H3,(H,16,21) |
InChI Key |
JNRDOABEWRCEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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